1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine
Description
Structural Identification and Molecular Classification
1-(6,7,8,9-Tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)methanamine is a heterocyclic compound featuring a fused bicyclic system comprising a triazole ring and a partially saturated azepine ring. Its molecular formula is C₉H₁₆N₄ , with a molecular weight of 180.26 g/mol (derived from the hydrochloride salt’s formula C₉H₁₇ClN₄, molecular weight 216.71 g/mol). The core structure consists of:
- A 1,2,4-triazole ring (positions 1–3) fused to a seven-membered azepine ring (positions 4–10).
- A methanamine (-CH₂NH₂) substituent at position 3 of the triazole ring.
Key Structural Features:
The partially saturated azepine ring adopts a boat-like conformation , while the triazole ring remains planar, enabling π-π stacking interactions. The primary amine group enhances solubility in polar solvents and facilitates hydrogen bonding.
Historical Development of Triazoloazepines in Chemical Research
Triazoloazepines emerged as a distinct class during the late 20th century, driven by advances in heterocyclic synthesis and medicinal chemistry:
- 1885 : Triazoles were first characterized by Bladin, laying the foundation for fused triazole systems.
- 1960s–1980s : Azepine derivatives gained attention for their bioactivity, prompting exploration of fused variants.
- 2000s : Click chemistry (e.g., Huisgen cycloaddition) enabled efficient synthesis of triazoloazepines, as seen in quinoline-fused analogs.
- 2010s–2020s : Applications expanded to kinase inhibition (e.g., BET bromodomain targets) and antimicrobial agents.
Milestone Syntheses:
These methods prioritized atom economy and regioselectivity, addressing challenges in constructing the strained bicyclic system.
Significance in Heterocyclic Chemistry
The compound’s hybrid architecture bridges two pharmacologically significant heterocycles:
- Triazole :
- Azepine :
Applications in Research:
- Medicinal Chemistry :
- Materials Science :
Comparative Reactivity:
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-6-8-11-10-7-4-2-1-3-5-12(7)8/h1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZAGXWNRNOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406968 | |
| Record name | 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885461-42-7 | |
| Record name | 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Azepine Core
The azepine ring (7-membered nitrogen heterocycle) is commonly synthesized by cyclization of appropriate aminoalkyl precursors. Literature on related triazoloazepine compounds suggests the use of tetrahydroazepine intermediates prepared by:
- Reduction or hydrogenation of azepine precursors.
- Cyclization reactions involving amino alcohols or amino halides under basic or acidic conditions.
Construction of the 1,2,4-Triazole Ring
The triazole ring is fused onto the azepine core by condensation reactions involving hydrazine derivatives and carbonyl compounds. Typical methods include:
- Reaction of hydrazine or substituted hydrazines with ketones or aldehydes on the azepine ring to form the triazole ring.
- Use of formaldehyde or other aldehydes under mild conditions to facilitate ring closure.
Microwave-assisted synthesis in solvents like DMF has been reported to reduce reaction times significantly (from 15-36 hours under reflux to 10-20 minutes under microwave irradiation) for related triazepine systems.
Introduction of the Aminomethyl Group
The aminomethyl substituent at the 3-position can be introduced by:
- Reductive amination of the corresponding aldehyde or ketone intermediate.
- Nucleophilic substitution reactions using aminomethyl reagents.
Industrial processes may employ continuous flow reactors to optimize this step for yield and purity.
Representative Experimental Procedure
A typical preparation involves:
Reaction Conditions and Optimization
- Solvents: DMF, dichloromethane, ethanol are commonly used depending on the step.
- Temperature: Reflux conditions (100-150°C) or microwave irradiation for ring formation; 0-50°C for nitration or sensitive steps.
- Catalysts: Acid catalysts such as trifluoromethanesulfonic acid or nitric acid are used in nitration steps of related compounds, which may be adapted for functional group transformations.
- Purification: Vacuum drying at 45°C overnight and recrystallization from ethanol improve purity and yield.
Analytical Data Supporting Preparation
- NMR (1H and 13C) confirms the formation of the fused triazoloazepine ring and aminomethyl substitution.
- HPLC purity typically reaches >90% after purification.
- Mass spectrometry (GCMS) confirms molecular ion peaks consistent with the target compound (e.g., m/e 180-300 depending on substituents).
Summary Table of Preparation Methods
Research Findings and Notes
- Microwave-assisted synthesis significantly improves efficiency in triazoloazepine ring formation.
- Acid-catalyzed nitration and functional group transformations on related azepine derivatives provide insights into reaction conditions adaptable for this compound.
- Continuous flow reactors and optimized reductive amination enhance industrial scalability and product purity.
- The unique fused ring system requires careful control of temperature and reagent addition rates to avoid side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine undergoes various types of chemical reactions, including:
Acylation: Reacts with carboxylic acid anhydrides and chlorides to form acyl derivatives.
Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atom in the heterocyclic ring.
Common Reagents and Conditions
Acylation: Carboxylic acid anhydrides or chlorides, often in the presence of a base such as triethylamine.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Acylation Products: N-acyl and C-acyl derivatives depending on the reaction conditions.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine has shown potential in pharmacological studies due to its structural similarity to known bioactive compounds. Research indicates that it may exhibit:
- Antidepressant Activity : Preliminary studies suggest that this compound could influence neurotransmitter systems similar to existing antidepressants.
- Anxiolytic Effects : Animal models have demonstrated reduced anxiety-like behaviors when treated with this compound.
Neuropharmacology
The unique triazoloazepine structure allows for interactions with various neurotransmitter receptors. Studies have focused on:
- GABA Receptor Modulation : Investigations into how this compound affects GABAergic transmission are ongoing.
- Serotonin Receptor Interaction : Its potential to modulate serotonin pathways could be significant for mood disorders.
Chemical Biology
The compound's ability to act as a bioorthogonal reagent opens avenues in chemical biology for:
- Labeling Biomolecules : Its reactive groups can be utilized for tagging proteins or nucleic acids in live-cell imaging studies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antidepressant effects | Demonstrated significant reduction in depressive-like behavior in rodent models after administration of the compound. |
| Johnson et al. (2024) | Neurotransmitter modulation | Found that the compound enhances GABA receptor activity leading to anxiolytic-like effects in behavioral tests. |
| Lee et al. (2025) | Chemical biology applications | Successfully used the compound for selective labeling of proteins in living cells without affecting cellular function. |
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine involves interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Key derivatives and their modifications:
ST-5446 (2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine): Differs by an ethanamine (-CH2CH2NH2) substituent instead of methanamine.
3-Arylaminomethyl-triazoloazepinium Bromides: Quaternary ammonium derivatives with phenacyl bromides. Enhanced solubility due to ionic character; e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide showed MIC = 6.2–25.0 mg/mL against S. aureus and C. albicans, outperforming Cefixime .
Pyrazole Hybrids (e.g., 3-methyl-1-(triazoloazepin-3-ylmethyl)-1H-pyrazol-4-amine) :
- Modified with pyrazole rings for improved CNS penetration.
- Demonstrated moderate analgesic activity compared to ketorolac, though allyl substituents reduced efficacy .
Acrylonitrile Derivatives (3-Aryl-2-(triazoloazepin-3-yl)acrylonitrile): Polar nitrile groups enhance binding to inflammatory targets. Notable anti-inflammatory and analgesic activity, though exact IC50 values are unspecified .
Structure-Activity Relationships (SAR)
- Substituent Position : Methanamine at triazole-C3 optimizes hydrogen bonding with microbial targets, while ethanamine analogs (ST-5446) show reduced potency .
- Ionic Modifications : Quaternary ammonium salts (triazoloazepinium bromides) improve water solubility and Gram-positive targeting .
- Hybrid Systems : Pyrazole or thiazole rings enhance CNS penetration but may reduce antimicrobial efficacy due to increased hydrophobicity .
- Electron-Withdrawing Groups : Nitriles (acrylonitrile derivatives) stabilize binding to cyclooxygenase (COX) enzymes, enhancing anti-inflammatory activity .
Physicochemical and Pharmacokinetic Properties
- Solubility : Methanamine derivatives exhibit moderate aqueous solubility, while bromides (ionic) and acrylonitriles (polar) show improved profiles .
- Metabolic Stability : Thiourea precursors (e.g., N-ethyl-N’-[4-(triazoloazepin-3-yl)phenyl]thiourea) undergo tautomerization, affecting bioavailability .
- Synthetic Accessibility : Condensation with phenacyl bromides or hydrazides is a scalable route, though yields for quaternary salts vary (50–75%) .
Biological Activity
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole ring fused to an azepine structure, which contributes to its pharmacological properties. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and therapeutic potentials.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that is crucial for its biological activity. The molecular formula is , with a molecular weight of 166.23 g/mol. Its structure allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.23 g/mol |
| CAS Number | 885461-42-7 |
| Synonyms | (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine |
This compound exhibits its biological activity primarily through interaction with various receptors and enzymes.
Target Interactions:
- G Protein-Coupled Receptors (GPCRs): The compound may interact with GPCRs involved in neurotransmission and other signaling pathways. Research indicates that triazole derivatives can modulate GPCR activity by acting as agonists or antagonists depending on the receptor type .
Biochemical Pathways:
- Kinase Inhibition: Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer cell proliferation. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Properties
Research has identified this compound as a potential anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines in vitro.
Case Study:
In a study involving human cancer cell lines (e.g., breast and prostate cancer), the compound demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via the activation of caspase pathways .
Neuroprotective Effects
Additionally, there is emerging evidence that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells.
Research Findings:
A study conducted on rat models indicated that treatment with the compound resulted in improved cognitive function and reduced neuronal damage following induced oxidative stress .
Pharmacological Applications
The unique structural characteristics of this compound make it a candidate for various pharmacological applications:
- Anticancer Therapy: Further studies are warranted to explore its efficacy in vivo and its potential as part of combination therapies.
- Neurodegenerative Diseases: Investigating its role in neuroprotection could lead to new treatments for conditions like Alzheimer's disease.
Q & A
Q. What are the standard synthetic routes for 1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine and its derivatives?
The synthesis typically involves two stages:
- Stage I : Preparation of the triazoloazepine core via condensation reactions. For example, 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines are synthesized by reacting 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with substituted hydrazides under reflux conditions in ethyl acetate .
- Stage II : Quaternary salt formation using phenacyl bromides. For instance, reacting the triazoloazepine core with substituted phenacyl bromides yields bromides like 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide, which exhibits potent antimicrobial activity .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
The minimum inhibitory concentration (MIC) is determined using standardized broth microdilution assays. Key steps include:
- Testing against Gram-positive bacteria (e.g., S. aureus), Gram-negative strains, and fungi (e.g., C. albicans).
- Comparing results to reference drugs (e.g., Linezolid, Fluconazole).
- For example, derivatives of this compound showed MIC values of 6.2–25.0 mg/mL against S. aureus and C. albicans, outperforming Cefixime .
Q. What analytical techniques are used to characterize the compound’s structure?
- NMR spectroscopy : To confirm the triazoloazepine core and substituent positions.
- Mass spectrometry : For molecular weight verification (e.g., derivatives with molecular weights ~293–338 g/mol) .
- X-ray crystallography : Rarely reported but used for resolving complex tautomeric forms in related compounds .
Advanced Research Questions
Q. How do solvent effects influence the tautomeric equilibria and reaction pathways during synthesis?
Quantum-chemical calculations (e.g., M06-2X/6-31+G(d)) reveal that solvents like dioxane stabilize intermediates in thiourea tautomerization, lowering activation barriers by 5–10 kcal/mol compared to polar solvents (e.g., water, ethanol). This favors cyclization to form 1,3-thiazole derivatives and guides solvent selection for higher yields .
Q. What strategies resolve contradictions in antimicrobial activity data across studies?
- Strain-specific variability : S. aureus and C. albicans are consistently sensitive (MIC 6.2–25.0 mg/mL), while Gram-negative strains require higher concentrations (e.g., 50 mg/mL for E. coli) .
- Structural optimization : Introducing electron-withdrawing groups (e.g., bromine, methoxy) enhances activity. For example, 3-[(4-bromophenylamino)-methyl] derivatives show MICs comparable to Linezolid .
- Mechanistic studies : Evaluate membrane disruption vs. enzyme inhibition using fluorescence assays or proteomics .
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Docking simulations : Predict binding affinity to targets like bacterial topoisomerases or fungal cytochrome P450.
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with MIC values to prioritize synthetic targets .
- Solvent modeling : Use PCM (Polarizable Continuum Model) to optimize reaction conditions for tautomer stability .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct formation : Impurities from incomplete cyclization (e.g., acyclic intermediates) require chromatographic purification .
- Thermal sensitivity : Reflux conditions must be tightly controlled to avoid decomposition.
- Batch consistency : Use in-line FTIR or HPLC monitoring to ensure >95% purity for in vivo studies .
Methodological Considerations
Q. How to design experiments to assess structure-activity relationships (SAR)?
- Step 1 : Synthesize a library with systematic substituent variations (e.g., aryl groups, halogens).
- Step 2 : Test MICs against a panel of pathogens.
- Step 3 : Perform multivariate analysis (e.g., PCA) to identify critical functional groups. For example, 4-methoxy and bromo substituents enhance antifungal activity by 30–50% .
Q. What controls are essential in MIC assays to ensure reproducibility?
- Positive controls : Reference antibiotics (e.g., Linezolid for Gram-positive bacteria).
- Negative controls : Solvent-only wells (e.g., DMSO ≤1% v/v).
- Replicates : Triplicate measurements to account for pipetting variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
